molecular formula C11H8N2O B1366813 Phenyl-pyridazin-3-yl-methanone CAS No. 60906-52-7

Phenyl-pyridazin-3-yl-methanone

Cat. No.: B1366813
CAS No.: 60906-52-7
M. Wt: 184.19 g/mol
InChI Key: VDWSVBMVZLRATD-UHFFFAOYSA-N
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Description

Phenyl-pyridazin-3-yl-methanone is a heterocyclic compound that contains a pyridazine ring fused with a phenyl group. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Pyridazine derivatives, including this compound, have been shown to possess a wide range of biological activities, making them valuable in drug discovery and development .

Biochemical Analysis

Biochemical Properties

Phenyl-pyridazin-3-yl-methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses of the compound can cause adverse effects, such as organ damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Its localization and accumulation within cells can influence its efficacy and toxicity. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-pyridazin-3-yl-methanone typically involves the cyclization of phenylhydrazone derivatives. One common method is the reaction of phenylhydrazine with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl-pyridazin-3-yl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit enhanced pharmacological properties .

Scientific Research Applications

Phenyl-pyridazin-3-yl-methanone has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurological disorders, and metabolic conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Phenyl-pyridazin-3-yl-methanone can be compared with other pyridazine derivatives, such as:

Uniqueness: this compound stands out due to its versatile pharmacophore, allowing for easy functionalization and the development of a wide range of biologically active compounds .

Properties

IUPAC Name

phenyl(pyridazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSVBMVZLRATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451669
Record name Phenyl-pyridazin-3-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60906-52-7
Record name Phenyl-pyridazin-3-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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